molecular formula C25H30N4O3S B11197711 N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide

N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide

Cat. No.: B11197711
M. Wt: 466.6 g/mol
InChI Key: HZHDRMUTISBBFK-UHFFFAOYSA-N
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Description

N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the piperidine sulfonyl group. The final step involves the benzylation of the compound. Reaction conditions often require the use of catalysts such as palladium or nickel and solvents like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Toluene, dichloromethane, ethanol

    Catalysts: Palladium, nickel

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not commonly found in other compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6 g/mol

IUPAC Name

N-benzyl-4-[(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C25H30N4O3S/c1-19-24(33(31,32)28-15-7-4-8-16-28)20(2)29(27-19)18-22-11-13-23(14-12-22)25(30)26-17-21-9-5-3-6-10-21/h3,5-6,9-14H,4,7-8,15-18H2,1-2H3,(H,26,30)

InChI Key

HZHDRMUTISBBFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)C)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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